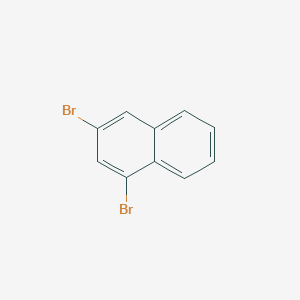

1,3-Dibromonaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXDEDLMJFARFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472507 | |

| Record name | 1,3-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52358-73-3 | |

| Record name | 1,3-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dibromonaphthalene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromonaphthalene is a halogenated aromatic hydrocarbon with a unique substitution pattern that imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its core chemical and physical properties, molecular structure, and spectroscopic signature. It delves into established synthetic methodologies and explores the compound's reactivity, with a particular focus on its utility in modern palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for scientists leveraging this versatile building block in the fields of materials science, agrochemicals, and pharmaceutical development.

Physicochemical and Structural Properties

This compound is a solid at room temperature, often appearing as a colorless oil that solidifies upon freezing.[1] Its core properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 52358-73-3 | [2] |

| Molecular Formula | C₁₀H₆Br₂ | [1][2] |

| Molecular Weight | 285.96 g/mol | [1][2] |

| Melting Point | 63-64 °C (from Ethanol) | [3] |

| Appearance | Colorless oil that solidifies upon freezing | [1] |

| Solubility | Soluble in organic solvents like THF, diethyl ether, and light petroleum | [1] |

Molecular Structure:

The 1,3-substitution pattern on the rigid naphthalene core results in an unsymmetrical molecule.[3] This asymmetry is a key feature, influencing its dipole moment and reactivity. Theoretical studies have shown that this compound is thermodynamically more favorable than its 1,4-isomer, which helps explain its preferential formation in certain synthesis routes.[4] The presence of two bromine atoms, which are excellent leaving groups, on the aromatic system makes this compound a prime substrate for a variety of chemical transformations.

Spectroscopic Profile

The structural features of this compound are clearly delineated by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is complex due to the unsymmetrical nature of the molecule. Key diagnostic signals include a downfield doublet for the H-8 proton (around δ 8.20 ppm), which is deshielded by the peri-interaction with the bromine atom at C-1. Two distinct doublets with a small meta-coupling constant (J ≈ 1.9 Hz) are characteristic of the H-2 and H-4 protons, confirming the 1,3-substitution pattern.[1][3]

-

¹³C NMR: The carbon NMR spectrum shows ten distinct signals for the aromatic carbons, further confirming the molecule's asymmetry.[1]

-

Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Synthesis of this compound

A robust and high-yield synthesis of this compound starts from naphthalene.[3][5] The process involves two main steps:

-

Photobromination: Naphthalene undergoes photobromination with molecular bromine to form a single stereoisomer of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene in high yield (approx. 90%).[3] This radical addition reaction is favored over electrophilic substitution under photochemical conditions.

-

Dehydrobromination: The resulting tetrabromide intermediate is then treated with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF).[1] This base-induced double dehydrobromination eliminates two equivalents of HBr, leading to the formation of the aromatic this compound in excellent yield (approx. 88%).[3]

This method is advantageous as it utilizes a readily available starting material and is efficient for large-scale preparations.[3]

Chemical Reactivity and Synthetic Applications

The two bromine atoms on the naphthalene ring are chemically distinct, allowing for selective and sequential reactions. This differential reactivity is the cornerstone of its utility in constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. It is widely used to form C-C bonds and synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials.[6][7][8]

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with an amine. It is a powerful method for synthesizing arylamines, which are prevalent in drug candidates and functional materials.[7][8][9]

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form C-C bonds, providing access to aryl-alkyne structures found in various advanced materials.[6][7]

The ability to perform these reactions selectively at one of the C-Br positions by carefully controlling reaction conditions allows for the stepwise elaboration of the naphthalene core.

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C10H6Br2 | CID 11781115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Dibromonaphthalene: Synthesis, Properties, and Applications

As a pivotal intermediate in synthetic organic chemistry, 1,3-Dibromonaphthalene presents a unique molecular scaffold for researchers and drug development professionals. Its dissymmetrical substitution pattern offers distinct reactivity at the bromine-bearing positions, enabling the regioselective synthesis of complex naphthalene derivatives. This guide provides an in-depth exploration of its core identifiers, physicochemical properties, a field-proven synthesis protocol with mechanistic insights, and its applications as a versatile building block in medicinal chemistry.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical workflow. This compound is cataloged under a specific CAS Registry Number, which ensures unambiguous identification in databases and regulatory documents.[1][2][3] Its key identifiers and physical properties are summarized below.

Table 1: Core Identifiers for this compound

| Identifier Type | Value | Source |

| CAS Registry Number | 52358-73-3 | PubChem[4], Pharmaffiliates[1] |

| Molecular Formula | C₁₀H₆Br₂ | PubChem[4], ChemicalBook[5] |

| IUPAC Name | This compound | PubChem[4] |

| InChI | InChI=1S/C10H6Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | PubChem[4] |

| InChIKey | FXXDEDLMJFARFD-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)Br | PubChem[4] |

| Synonyms | Naphthalene, 1,3-dibromo- | Pharmaffiliates[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 285.96 g/mol | PubChem[4], ChemicalBook[5] |

| Appearance | Colourless oil that solidifies upon freezing (-20°C) | ChemicalBook[5] |

| Melting Point | 63-64 °C | ResearchGate[6] |

| Boiling Point | 334.30 °C (Predicted) | Biosynth[7] |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[1], Biosynth[7] |

graph "1_3_Dibromonaphthalene_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define node positions for the naphthalene core n1 [pos="0,1!", label=""]; n2 [pos="-0.87,0.5!", label=""]; n3 [pos="-0.87,-0.5!", label=""]; n4 [pos="0,-1!", label=""]; n5 [pos="0.87,-0.5!", label=""]; n6 [pos="0.87,0.5!", label=""]; n7 [pos="1.74,1!", label=""]; n8 [pos="2.61,0.5!", label=""]; n9 [pos="2.61,-0.5!", label=""]; n10 [pos="1.74,-1!", label=""]; // Define atom nodes c1 [pos="-1.2,1.2", label="C1"]; c2 [pos="-1.2,0", label="C2"]; c3 [pos="-1.2,-1.2", label="C3"]; c4 [pos="0,-1.7", label="C4"]; c4a [pos="0.87,0", label=""]; c5 [pos="1.74,-1.7", label="C5"]; c6 [pos="3,-1.2", label="C6"]; c7 [pos="3,0", label="C7"]; c8 [pos="3,1.2", label="C8"]; c8a [pos="1.74,0", label=""]; br1 [pos="-2.5,1.2", label="Br", fontcolor="#EA4335"]; br3 [pos="-2.5,-1.2", label="Br", fontcolor="#EA4335"]; // Draw the naphthalene structure edge [len=1.5]; n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1; n5 -- n10 -- n9 -- n8 -- n7 -- n6; // Connect Bromine atoms c1 -- br1 [style=invis]; // Invisible edge for positioning c3 -- br3 [style=invis]; // Invisible edge for positioning// Add labels for atoms label_c1 [pos="-0.87,1.2", label="1"]; label_c2 [pos="-1.4,0.5", label="2"]; label_c3 [pos="-1.4,-0.5", label="3"]; label_c4 [pos="-0.87,-1.2", label="4"]; label_c5 [pos="0.87,-1.2", label="5"]; label_c6 [pos="1.4,-0.5", label="6"]; label_c7 [pos="1.4,0.5", label="7"]; label_c8 [pos="0.87,1.2", label="8"]; // Manually draw bromine bonds for clarity node [shape=none]; edge [color="#202124"]; b1_start [pos="-0.87,1.2", label=""]; b1_end [pos="-1.8,1.8", label="Br"]; b3_start [pos="-0.87,-1.2", label=""]; b3_end [pos="-1.8,-1.8", label="Br"]; b1_start -- b1_end; b3_start -- b3_end;

}

Caption: Structure of this compound with IUPAC numbering.

Synthesis and Mechanistic Rationale

The preparation of this compound is not achievable through direct electrophilic bromination of naphthalene, which preferentially yields 1-bromo and subsequently 1,4- or 1,5-dibromo derivatives. An effective and high-yield synthesis involves a two-step process starting from naphthalene: a radical-mediated addition followed by a base-induced elimination.[3][6] This method provides excellent regiochemical control.

Step 1: Photobromination of Naphthalene The first step is the photobromination of naphthalene, which proceeds via a radical addition mechanism rather than electrophilic substitution. Irradiating a solution of naphthalene and molecular bromine leads to the formation of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. This reaction gives a high yield (approx. 90%) of a single stereoisomer (α,2β,3α,4β).[3][6] The use of photochemical conditions is critical; it provides the energy to homolytically cleave the Br-Br bond, initiating the radical chain reaction that favors addition across the double bonds of one of the aromatic rings.

Step 2: Dehydrobromination of the Tetrabromo Intermediate The tetrabrominated intermediate is then subjected to double dehydrobromination using a strong, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF) is the reagent of choice.[5] The steric bulk of the tert-butoxide anion favors proton abstraction (elimination) over nucleophilic attack (substitution), leading to the efficient removal of two equivalents of hydrogen bromide (HBr) and the re-aromatization of the ring system. This elimination reaction selectively yields this compound as the major product in high yield (approx. 88%).[6]

Theoretical studies explain the preference for the 1,3-isomer over the 1,4-isomer. The this compound product possesses a higher HOMO-LUMO energy gap and a larger dipole moment, contributing to its greater thermodynamic stability compared to the 1,4-isomer, thus making its formation more favorable.[5]

Caption: High-yield two-step synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

While direct therapeutic applications of this compound are not prominent, its value lies in its role as a versatile building block. The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant pharmacological activity, including anti-cancer and antimicrobial agents.[8][9][10] Dibromonaphthalenes serve as key intermediates for accessing these more complex derivatives.[6]

The two bromine atoms on the 1,3-dibromo scaffold serve as highly effective synthetic handles for introducing further molecular complexity and diversity through reactions such as:

-

Cross-Coupling Reactions: The C-Br bonds are ideal sites for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of functional groups and molecular fragments.

-

Lithiation and Grignard Formation: The bromine atoms can be exchanged with lithium or magnesium to form organometallic reagents. These potent nucleophiles can then react with various electrophiles to build more elaborate molecular architectures.

The ability to selectively functionalize the naphthalene core is crucial for tuning the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.[11] By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel naphthalene-based therapeutic agents. For instance, new series of naphthalene derivatives have been synthesized and evaluated as potent inhibitors of the STAT3 signaling pathway, which is implicated in triple-negative breast cancer.[8]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[5][6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

-

1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Light petroleum (bp = 40-60°C)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a suspension of potassium tert-butoxide (1.9 g, 16.7 mmol, 2.5 eq.) in 8 mL of dry THF in a round-bottom flask, add a solution of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene (3.0 g, 6.7 mmol, 1.0 eq.) in 27 mL of dry THF.

-

Reaction Execution: Stir the resulting reaction mixture vigorously at room temperature (approx. 20°C) overnight. The progress of the dehydrobromination can be monitored by thin-layer chromatography (TLC).

-

Aqueous Workup: Upon completion, quench the reaction by carefully adding deionized water to the flask. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on a short silica column. Elute the column with light petroleum (bp = 40-60°C).

-

Product Isolation: Collect the fractions containing the product and evaporate the eluent. This yields this compound (1.69 g, 88% yield) as a colorless oil which will solidify upon storage at -20°C.[5]

Safety and Handling

As with any laboratory chemical, this compound should be handled with care. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

-

General Advice: Consult a physician in case of exposure. Show the SDS to the attending doctor.[9]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.

-

Skin Contact: In case of contact, wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Personal Protective Equipment: Use personal protective equipment such as safety glasses, chemical-resistant gloves, and a lab coat. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[10]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[10]

The toxicological properties of this compound have not been thoroughly investigated, and it should be handled as a potentially hazardous substance.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 52358-73-3|this compound|BLD Pharm [bldpharm.com]

- 3. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C10H6Br2 | CID 11781115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromonaphthalene is a halogenated polycyclic aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern makes it a valuable building block for the synthesis of more complex molecules, including those with applications in materials science and pharmaceutical development. Understanding the physical properties of this compound is paramount for its effective use in a laboratory setting, from designing reaction conditions to ensuring its purity and proper handling. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental methodologies and spectroscopic data.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for predicting the behavior of the compound in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Br₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 285.96 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 52358-73-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 63-64 °C | --INVALID-LINK-- |

| Boiling Point | 334.30 °C | --INVALID-LINK-- |

| Density (estimated) | 1.82 g/cm³ | --INVALID-LINK-- |

| Appearance | Colorless oil that solidifies upon freezing; can also appear as a dark brown solid | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Insoluble in water. Soluble in many organic solvents such as ethers and chlorinated solvents. | --INVALID-LINK-- |

Experimental Determination of Physical Properties

Accurate determination of physical properties such as melting and boiling points is fundamental to verifying the identity and purity of a compound. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range. A common and reliable method for determining the melting point is the capillary tube method.

Experimental Protocol: Capillary Tube Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination

For solids with a relatively low boiling point, or for instances where distillation is not feasible, the boiling point can be determined using a micro-method with a Thiele tube.

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Observation and Recording: The heating is stopped once a steady stream of bubbles is observed. As the apparatus cools, the vapor pressure inside the capillary tube will decrease. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.

Figure 2: Workflow for Micro Boiling Point Determination.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CD₂Cl₂):

-

δ 8.20 (d, J = 8.3 Hz, 1H, H-8)

-

δ 8.02 (d, J = 1.9 Hz, 1H, H-4)

-

δ 7.91 (d, J = 1.9 Hz, 1H, H-2)

-

δ 7.79 (dd, J = 8.2, 1.5 Hz, 1H, H-5)

-

δ 7.66 - 7.56 (m, 2H, H-6,7)[1]

¹³C NMR (101 MHz, CD₂Cl₂):

-

δ 135.7 (C-4a)

-

δ 133.1 (C-2)

-

δ 131.2 (C-8a)

-

δ 130.6 (C-4)

-

δ 128.4 (C-7)

-

δ 128.4 (C-6)

-

δ 128.1 (C-5)

-

δ 127.6 (C-8)

-

δ 123.9 (C-1)

-

δ 119.3 (C-3)[1]

Infrared (IR) and Mass Spectrometry (MS)

While comprehensive, publicly available experimental IR and Mass Spectra for this compound are not readily found in the searched literature, the expected spectral features can be inferred. The IR spectrum would show characteristic C-H stretching and bending vibrations for the aromatic ring, as well as C-Br stretching frequencies. The mass spectrum would be expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of two bromine atoms.

Synthesis Overview

This compound is commonly synthesized via the dehydrobromination of a tetrabromonaphthalene precursor. One established method involves the photobromination of naphthalene to yield α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, which is then dehydrobrominated to form this compound in high yield.[2][3] Another reported synthesis involves the reaction of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene with potassium tert-butoxide in tetrahydrofuran.[1]

Conclusion

The physical properties of this compound presented in this guide provide a solid foundation for its application in research and development. The methodologies for determining its melting and boiling points are standard, reliable techniques that also serve as indicators of purity. The provided NMR data is crucial for the unambiguous identification of this compound. This comprehensive understanding of its physical characteristics is essential for any scientist working with this versatile synthetic intermediate.

References

An In-Depth Technical Guide to the Spectral Data of 1,3-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Key Synthetic Intermediate

1,3-Dibromonaphthalene is a vital organobromine compound utilized in a multitude of applications, from the synthesis of novel organic materials to the development of pharmaceutical agents. Its utility as a precursor hinges on the precise understanding of its chemical structure, a task for which spectroscopic methods are indispensable. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.

The asymmetric substitution pattern of the bromine atoms on the naphthalene core gives rise to a unique spectral fingerprint, distinguishing it from its various isomers. A thorough grasp of this data is paramount for confirming the identity and purity of this compound in a laboratory setting, ensuring the integrity of subsequent synthetic transformations. This guide is structured to provide not only the spectral data itself but also the underlying principles and experimental considerations, empowering researchers to confidently identify and utilize this important chemical entity.

The Spectroscopic Fingerprint: A Multi-Faceted Approach

The definitive characterization of an organic molecule like this compound necessitates a multi-pronged analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: Interplay of spectroscopic techniques for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon and Proton Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The asymmetry of the molecule means that all six protons are chemically non-equivalent, leading to six distinct resonances. The interpretation of the spectrum relies on the analysis of chemical shifts and spin-spin coupling constants (J-values).

A key feature to anticipate is the downfield shift of the proton at the C8 position due to the peri-interaction with the bromine atom at C1. This steric compression deshields the H8 proton, causing it to resonate at a lower field compared to the other protons. The coupling patterns will also be informative; for instance, the protons at C2 and C4 will appear as doublets due to coupling with their single ortho neighbors.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, as all ten carbon atoms are in unique chemical environments. The two carbons directly attached to the bromine atoms (C1 and C3) will be significantly deshielded and their signals will appear at a lower field. The remaining eight signals will correspond to the other aromatic carbons. The precise assignment of each signal can be achieved through the use of two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

A study on the bromination of naphthalene to prepare this compound noted that the NMR spectra were consistent with the unsymmetrical structure of the 1,3-isomer, a key differentiating feature from other more symmetrical dibromonaphthalene isomers.[1][2]

Table 1: Predicted NMR Data for this compound

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm |

| Multiplicity | Complex multiplets, doublets | |

| Key Feature | Downfield shift of H8 proton | |

| ¹³C NMR | Number of Signals | 10 |

| Chemical Shift (δ) | Aromatic region, with C-Br carbons downfield |

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the vibrations of the aromatic ring and the carbon-bromine bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 1600-1585 | C=C stretch (aromatic ring) | Medium to Strong |

| 1500-1400 | C=C stretch (aromatic ring) | Medium to Strong |

| 850-750 | C-H out-of-plane bend (aromatic) | Strong |

| 700-500 | C-Br stretch | Strong |

The specific pattern of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can be diagnostic for the substitution pattern of the naphthalene ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

The molecular ion peak (M⁺) will appear as a cluster of three peaks with a specific intensity ratio. The most abundant peak will be at m/z 284 (containing one ⁷⁹Br and one ⁸¹Br), with peaks of significant intensity at m/z 282 (containing two ⁷⁹Br atoms) and m/z 286 (containing two ⁸¹Br atoms). The exact mass of the molecular ion is a crucial piece of data for confirming the elemental composition.[3]

Common fragmentation pathways for brominated aromatic compounds involve the loss of a bromine atom (M-Br)⁺, followed by the loss of the second bromine atom (M-2Br)⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Fragment | Comments |

| 282, 284, 286 | [C₁₀H₆Br₂]⁺ | Molecular ion cluster |

| 203, 205 | [C₁₀H₆Br]⁺ | Loss of one bromine atom |

| 126 | [C₁₀H₆]⁺ | Loss of two bromine atoms |

Experimental Protocols: A Guide to Data Acquisition

Acquiring high-quality spectral data is fundamental to accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion: A Comprehensive Spectroscopic Portrait

The combination of NMR, IR, and mass spectrometry provides a robust and unambiguous characterization of this compound. The unique features in each spectrum, from the specific chemical shifts and coupling patterns in NMR to the characteristic isotopic cluster in the mass spectrum, serve as a reliable fingerprint for this important synthetic intermediate. This in-depth understanding of its spectral data is crucial for researchers in ensuring the quality and identity of their materials, thereby underpinning the success of their scientific endeavors.

References

A Theoretical Investigation into the Stability of 1,3-Dibromonaphthalene: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the stability of 1,3-Dibromonaphthalene, a molecule of interest in the development of advanced organic materials and pharmaceutical intermediates. Halogenated naphthalenes serve as critical building blocks in modern chemical synthesis, and a thorough understanding of their isomeric stability is paramount for predicting reaction outcomes, optimizing synthesis protocols, and designing novel molecular architectures.[1] This document offers researchers, scientists, and drug development professionals a detailed exploration of the computational methodologies used to evaluate the thermodynamic and kinetic stability of this compound relative to its isomers. We delve into the causality behind the selection of computational methods, provide step-by-step protocols for performing these analyses, and present a framework for interpreting the results.

Introduction: The Significance of Isomeric Stability in Halogenated Naphthalenes

Naphthalene derivatives are foundational to a wide array of applications, from organic light-emitting diodes (OLEDs) to bioactive compounds. The introduction of halogen substituents, such as bromine, onto the naphthalene core significantly modulates the molecule's electronic properties, reactivity, and intermolecular interactions.[1] There are ten possible constitutional isomers of dibromonaphthalene, and their relative stability is not intuitive.[2] The precise positioning of the bromine atoms dictates the molecule's dipole moment, steric hindrance, and the distribution of electron density within the aromatic system.

A priori knowledge of the most stable isomers is crucial for synthetic chemists. Reactions such as the bromination of naphthalene can lead to a mixture of products, and understanding the thermodynamic landscape can aid in the development of regioselective synthetic routes.[3] Furthermore, in materials science, the stability of a particular isomer can influence its packing in the solid state and, consequently, its bulk properties.

This guide will focus on the application of Density Functional Theory (DFT), a robust quantum chemical method, to elucidate the stability of this compound. We will explore key metrics of stability, including relative energies, HOMO-LUMO gaps, and carbon-bromine bond dissociation energies.

Theoretical Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is the judicious selection of a computational method. Our approach is designed to be a self-validating system, where the choice of functional and basis set is justified by a balance of proven accuracy for similar chemical systems and computational efficiency.

The Choice of Density Functional Theory (DFT)

DFT has become a workhorse in computational chemistry due to its favorable scaling with system size and its ability to provide accurate results for a wide range of chemical systems. For the study of organic molecules, including aromatic hydrocarbons, DFT methods have demonstrated high efficacy in predicting geometries, reaction energies, and electronic properties.[4]

Functional and Basis Set Selection: B3LYP/6-31+G(d,p)

For this guide, we will primarily focus on the B3LYP hybrid functional in conjunction with the 6-31+G(d,p) Pople-style basis set . This level of theory represents a well-established compromise between accuracy and computational cost for organic molecules.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. B3LYP has a long track record of providing reliable structural and energetic predictions for a vast range of organic compounds.[5][6][7] While more modern functionals exist, B3LYP's performance is well-documented, making it a trustworthy choice for foundational studies. For systems where dispersion forces are critical, dispersion-corrected functionals like B3LYP-D3 may offer improved accuracy.[8]

-

6-31+G(d,p) Basis Set: This basis set provides a good description of the electronic structure of first- and second-row elements.

-

6-31G: A split-valence basis set, where core electrons are described by a single basis function and valence electrons are described by two, allowing for more flexibility in describing chemical bonds.

-

+: The addition of diffuse functions on heavy (non-hydrogen) atoms is crucial for accurately describing systems with lone pairs or anions, and for calculating properties like electron affinity.

-

(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These are essential for describing the anisotropic nature of electron density in molecules and are critical for accurate geometry optimizations and frequency calculations.

-

Authoritative Grounding: While the B3LYP/6-31+G(d,p) level of theory is a robust starting point, it is important to acknowledge that for heavy elements like bromine, other basis sets may offer superior accuracy. For high-accuracy benchmark studies, correlation-consistent basis sets (e.g., aug-cc-pVTZ) or basis sets specifically designed for DFT calculations with heavier elements should be considered.[9][10][11] However, these come at a significantly higher computational cost. The choice of B3LYP/6-31+G(d,p) is a pragmatic one, providing a reliable entry point for the non-specialist while being grounded in decades of computational chemistry literature.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline the key computational experiments for determining the stability of this compound. These steps can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol is fundamental for finding the lowest energy structure of each dibromonaphthalene isomer and confirming it is a true minimum on the potential energy surface. The vibrational analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating thermodynamic properties.

-

Input File Preparation:

-

Construct the initial 3D coordinates for each of the ten dibromonaphthalene isomers. Standard molecular modeling software can be used for this.

-

Create an input file specifying the B3LYP functional and the 6-31+G(d,p) basis set.

-

Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

Specify the charge (0) and spin multiplicity (singlet).

-

-

Execution of Calculation: Submit the input file to the quantum chemistry software.

-

Analysis of Output:

-

Convergence: Confirm that the geometry optimization has converged successfully.

-

Vibrational Frequencies: Check the output of the frequency calculation. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be perturbed and re-optimized.

-

Extraction of Data: Record the final electronic energy, the ZPVE, and the Gibbs free energy for each isomer.

-

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Protocol 2: Calculation of Carbon-Bromine Bond Dissociation Energy (BDE)

The C-Br BDE is a key indicator of the bond's strength and the molecule's susceptibility to decomposition via homolytic cleavage.

-

Optimized Structures: Use the optimized structures of the parent molecule (this compound) and the resulting radical fragments (bromonaphthyl radical and a bromine radical) obtained from Protocol 1. The radicals will have a doublet spin multiplicity.

-

Energy Calculations: Perform single-point energy calculations on the optimized structures of the parent molecule and the two radical fragments at the same level of theory (B3LYP/6-31+G(d,p)).

-

BDE Calculation: The BDE is calculated as follows: BDE = [E(bromonaphthyl radical) + E(bromine radical)] - E(this compound) Where E represents the ZPVE-corrected electronic energy of each species.[12][13]

Caption: Workflow for C-Br Bond Dissociation Energy Calculation.

Data Presentation and Interpretation

The results from the computational protocols should be organized systematically to facilitate comparison and interpretation.

Relative Stability of Dibromonaphthalene Isomers

The relative stability of the ten dibromonaphthalene isomers can be determined by comparing their Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

Table 1: Calculated Thermodynamic Properties of Dibromonaphthalene Isomers at 298.15 K

| Isomer | Electronic Energy + ZPE (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| 1,2- | Calculated Value | Calculated Value | Calculated Value |

| 1,3- | Calculated Value | Calculated Value | Calculated Value |

| 1,4- | Calculated Value | Calculated Value | Calculated Value |

| 1,5- | Calculated Value | Calculated Value | Calculated Value |

| 1,6- | Calculated Value | Calculated Value | Calculated Value |

| 1,7- | Calculated Value | Calculated Value | Calculated Value |

| 1,8- | Calculated Value | Calculated Value | Calculated Value |

| 2,3- | Calculated Value | Calculated Value | Calculated Value |

| 2,6- | Calculated Value | Calculated Value | Calculated Value |

| 2,7- | Calculated Value | Calculated Value | Calculated Value |

Note: The relative Gibbs free energy is calculated with respect to the most stable isomer (which will have a value of 0.0 kcal/mol).

A study on diisopropylnaphthalene isomers using DFT found that β,β'-isomers (like 2,6- and 2,7-) were generally more stable than α,β- or α,α'-isomers, primarily due to reduced steric hindrance.[8] A similar trend is expected for dibromonaphthalene, with steric repulsion between adjacent bromine atoms in isomers like 1,8-dibromonaphthalene leading to significant destabilization.

Kinetic Stability and Electronic Properties

The HOMO-LUMO gap is a useful indicator of the kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Table 2: Calculated Electronic Properties of Dibromonaphthalene Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| 1,4-Dibromonaphthalene | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Other Isomers... | ... | ... | ... | ... |

Previous theoretical work has indicated that this compound has a larger HOMO-LUMO gap than 1,4-dibromonaphthalene, suggesting greater kinetic stability for the 1,3-isomer. The same study also reported a higher dipole moment for this compound, which was interpreted as favoring its formation.

C-Br Bond Strength

The calculated BDE provides a quantitative measure of the strength of the carbon-bromine bond. This is particularly relevant for understanding potential degradation pathways, such as debromination, which can occur under thermal or photochemical stress.

Table 3: Calculated C-Br Bond Dissociation Energies

| Molecule | C-Br Bond Position | Bond Dissociation Energy (kcal/mol) |

| This compound | C1-Br | Calculated Value |

| C3-Br | Calculated Value | |

| 1-Bromonaphthalene | C1-Br | Calculated Value |

Comparing the BDEs in this compound to a monosubstituted analogue like 1-bromonaphthalene can reveal the electronic effect of the second bromine atom on bond strength.

Conclusion

This technical guide has outlined a robust theoretical framework for investigating the stability of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, vibrational analysis, and bond dissociation energy calculations, researchers can gain valuable insights into the thermodynamic and kinetic factors that govern the behavior of this and other halogenated naphthalene isomers. The presented workflow, grounded in established computational chemistry principles, provides a self-validating system for generating reliable and actionable data. This theoretical understanding is an indispensable tool for guiding synthetic efforts and designing novel materials with tailored properties.

References

- 1. benchchem.com [benchchem.com]

- 2. How many position isomers of dibromo naphthalene are class 12 chemistry CBSE [vedantu.com]

- 3. kth.diva-portal.org [kth.diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Novel Synthetic Approach to Heteroatom Doped Polycyclic Aromatic Hydrocarbons: Optimizing the Bottom-Up Approach to Atomically Precise Doped Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Molecular Modeling Case Study on the Thermodynamic Partition of DIPNs Derived from Naphthalene and C3-Sources Using Non-Shape-Selective Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Correlation consistent basis sets designed for density functional theory: Third-row atoms (Ga-Br) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

An In-Depth Technical Guide to the Initial Synthesis Pathways for 1,3-Dibromonaphthalene

Abstract

1,3-Dibromonaphthalene is a key intermediate in the synthesis of advanced materials and complex organic molecules. Its unique substitution pattern makes it a valuable building block, but also presents significant regioselectivity challenges in its synthesis. Direct electrophilic bromination of naphthalene typically yields a mixture of isomers, with the 1,4- and 1,5-isomers often predominating. This guide provides an in-depth exploration of the primary synthetic strategies to obtain this compound, focusing on a method that leverages a photobromination-dehydrobromination sequence. We will delve into the mechanistic underpinnings of this pathway, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield, regioselective synthesis. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and reliable method for the preparation of this specific isomer.

Chapter 1: The Challenge of Regioselectivity in Naphthalene Bromination

Naphthalene's reactivity towards electrophilic aromatic substitution is greater than that of benzene. This is due to the stabilization of the intermediate carbocation (the arenium ion) across two rings. Substitution at the alpha (1-) position is generally favored over the beta (2-) position because the resulting arenium ion is more stabilized by resonance.

However, when introducing a second substituent, the directing effects of the first bromine atom and the overall electronic properties of the bromonaphthalene ring come into play. Direct dibromination of naphthalene often leads to a mixture of products, primarily the 1,4- and 1,5-dibromonaphthalenes. The formation of the 1,3-isomer via direct electrophilic substitution is not a favored pathway, making its isolation from such mixtures difficult and inefficient. To overcome this challenge, alternative, more regioselective methods are required.

Chapter 2: A Regioselective Pathway via Photobromination and Elimination

A highly effective and regioselective method to synthesize this compound involves a two-step process:

-

Photobromination: Naphthalene is first subjected to an addition reaction with excess bromine under photochemical conditions to form 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene.

-

Dehydrobromination: This saturated intermediate is then treated with a strong base to induce a double elimination of hydrogen bromide, yielding the aromatic this compound with high selectivity.

Mechanistic Principles

Step 1: Photobromination (Radical Addition)

The initial step deviates from the typical electrophilic substitution. By using photochemical irradiation (e.g., with a projector lamp), the reaction proceeds via a free radical mechanism. Light provides the energy to homolytically cleave the Br-Br bond, generating bromine radicals (Br•). These radicals then add across one of the double bonds in a naphthalene ring. This process continues until one of the rings is saturated with bromine atoms, leading to the formation of a stereoisomer of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. This radical addition is a key differentiator from electrophilic substitution, which would typically occur in the presence of a Lewis acid catalyst and in the dark.

Step 2: Dehydrobromination (E2 Elimination)

The subsequent dehydrobromination is a classic elimination reaction. A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), is used to abstract protons from the tetrabrominated intermediate. The removal of two molecules of HBr restores the aromaticity of the naphthalene ring system. Theoretical studies suggest that the formation of this compound is thermodynamically favored over the 1,4-isomer in this elimination reaction.

Below is a diagram illustrating the overall workflow of this synthesis pathway.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Part A: Synthesis of 1,2,3,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene

-

Reaction Setup: In a photochemical reaction apparatus equipped with an internal lamp (e.g., 150W projector lamp) and a cooling system, dissolve naphthalene (1 equivalent) in carbon tetrachloride (CCl4).

-

Bromination: Cool the solution to below 10°C. While irradiating, add a solution of bromine (4 equivalents) in CCl4 dropwise.

-

Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the bromine color.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Crystallize the resulting crude product from a dichloromethane-hexane solvent system to yield pure 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. A yield of approximately 90% can be expected.

Part B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend potassium tert-butoxide (2.5 equivalents) in dry tetrahydrofuran (THF).

-

Addition: To this suspension, add a solution of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene (1 equivalent) in dry THF.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction by adding water. Extract the aqueous mixture three times with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and evaporate the solvent.

-

Purification: Purify the residue by passing it through a short silica column using light petroleum as the eluent. This should yield this compound as a colorless oil that solidifies upon freezing. An expected yield is around 88%.

Causality Behind Experimental Choices

-

Solvent Choice: Carbon tetrachloride (CCl4) in the first step is a non-polar solvent that is suitable for radical reactions. Tetrahydrofuran (THF) in the second step is a polar aprotic solvent that is ideal for the E2 elimination with potassium tert-butoxide.

-

Temperature Control: Keeping the photobromination reaction below 10°C helps to control the reaction rate and minimize side product formation.

-

Base Selection: Potassium tert-butoxide is a bulky, strong base. Its steric hindrance makes it a poor nucleophile, thus favoring the desired elimination reaction over potential substitution reactions.

-

Purification: The use of column chromatography is crucial for separating the desired this compound from any unreacted starting material or isomeric byproducts.

Chapter 3: Alternative Approaches and Comparative Analysis

While the photobromination-elimination sequence is highly effective, other strategies exist, though they often present their own challenges.

Direct Bromination of 1-Bromonaphthalene: Electrophilic bromination of 1-bromonaphthalene can be performed, but it primarily yields 1,4-dibromonaphthalene (major product) and 1,5-dibromonaphthalene. Achieving selectivity for the 1,3-isomer is difficult with this method.

Sandmeyer Reaction: A regioselective synthesis could theoretically be designed starting from a suitably substituted aminonaphthalene, such as 3-bromo-1-naphthylamine or 1-amino-3-bromonaphthalene. The Sandmeyer reaction allows for the conversion of an amino group into a bromide via a diazonium salt intermediate. However, this multi-step approach is dependent on the availability and synthesis of the required amino-bromo-naphthalene precursor.

The following diagram outlines the logical steps involved in a potential Sandmeyer synthesis.

Caption: A potential Sandmeyer reaction pathway to this compound.

Data Summary and Comparison

| Pathway | Key Steps | Regioselectivity | Yield | Complexity |

| Photobromination/Elimination | Radical addition, E2 elimination | High for 1,3-isomer | ~77% (overall) | Moderate |

| Direct Dibromination | Electrophilic substitution | Low (mixture of isomers) | Variable | Low |

| Sandmeyer Reaction | Diazotization, Cu(I) catalyzed substitution | High (precursor dependent) | Variable | High (precursor synthesis) |

Chapter 4: Safety and Handling

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Carbon Tetrachloride: A toxic and environmentally hazardous solvent. Use with caution and appropriate containment.

-

Potassium tert-Butoxide: A corrosive and flammable solid. Reacts violently with water. Handle in an inert, dry atmosphere.

-

UV Radiation: The photochemical reaction step involves UV light, which can be harmful to the eyes and skin. Ensure the apparatus is properly shielded.

Conclusion

The synthesis of this compound presents a significant regiochemical challenge. While direct bromination is straightforward, it fails to produce the desired isomer in high yield. The photobromination of naphthalene to form 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by a base-induced dehydrobromination, stands out as a robust and high-yield pathway. This method's success lies in circumventing the conventional electrophilic aromatic substitution route and instead utilizing a radical addition followed by a controlled elimination, which thermodynamically favors the formation of the 1,3-disubstituted product. This guide provides the foundational knowledge and a detailed protocol for researchers to successfully synthesize this valuable chemical intermediate.

The Synthetic Versatility of 1,3-Dibromonaphthalene: A Technical Guide for Researchers

Introduction

In the landscape of organic synthesis and drug discovery, the naphthalene scaffold remains a cornerstone for the development of complex molecular architectures with significant biological and material science applications. Among its many derivatives, 1,3-Dibromonaphthalene (CAS: 52358-73-3) emerges as a particularly versatile building block.[1] Its unique substitution pattern, with two bromine atoms at positions that offer differential reactivity, provides a powerful handle for chemists to introduce a variety of functional groups and construct intricate molecular frameworks. This guide provides an in-depth exploration of the reactivity and synthetic potential of this compound, offering field-proven insights and detailed protocols for its application in modern organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Br₂ | [1] |

| Molecular Weight | 285.96 g/mol | [2] |

| Appearance | Colourless oil that solidifies upon freezing (-20°C) | [2] |

| Melting Point | 63-64 °C | [3] |

| CAS Number | 52358-73-3 | [1][2] |

Synthesis and Structural Rationale

The regioselective synthesis of this compound is a critical first step for its utilization. A robust and high-yielding method involves a two-step process starting from naphthalene.[3][4] The causality behind this synthetic choice lies in the inherent reactivity of the naphthalene core. Direct electrophilic bromination of naphthalene tends to yield a mixture of isomers, with the 1,4- and 1,5-isomers often predominating.[5][6] To achieve the 1,3-substitution pattern, an addition-elimination strategy is employed.

First, naphthalene undergoes photobromination with molecular bromine to form α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene in high yield (around 90%).[3][4] This stereospecific addition reaction sets the stage for the subsequent elimination. The second step involves dehydrobromination of the tetrabromo intermediate using a strong base, such as potassium tert-butoxide, to furnish this compound in excellent yield (approximately 88%).[2][3] Theoretical studies have shown that the formation of this compound is more favorable than the 1,4-isomer due to a larger HOMO-LUMO gap and a higher dipole moment, contributing to its greater stability.[7]

Experimental Protocol: Synthesis of this compound[2][3]

-

Photobromination of Naphthalene: In a suitable reaction vessel equipped with a light source, a solution of naphthalene in an appropriate solvent (e.g., carbon tetrachloride) is treated with a stoichiometric amount of molecular bromine. The reaction is typically carried out at low temperatures to control selectivity.

-

Isolation of Tetrabromo Intermediate: Upon completion of the reaction, the solvent is removed, and the crude 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene is isolated.

-

Dehydrobromination: The isolated tetrabromide is dissolved in dry tetrahydrofuran (THF). To this solution, a suspension of potassium tert-butoxide (2.5 equivalents) in dry THF is added.

-

Workup and Purification: The reaction mixture is stirred at room temperature overnight. Water is then added, and the product is extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel to yield pure this compound.

Core Reactivity and Strategic Considerations

The two bromine atoms on the naphthalene ring of this compound are the focal points of its reactivity. Their presence deactivates the aromatic system towards electrophilic substitution but provides two handles for a wide array of cross-coupling and organometallic reactions. The key to harnessing the full potential of this molecule lies in understanding and controlling the sequential reactivity of the two C-Br bonds. Generally, the C-Br bond at the 1-position is sterically more hindered than the one at the 3-position, which can sometimes be exploited for selective mono-functionalization under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds, and this compound is an excellent substrate for these transformations.[8][9][10] These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents.[11][13] this compound can undergo sequential or double Suzuki-Miyaura couplings to generate di- or poly-aryl naphthalene derivatives.[14]

Causality in Protocol Design: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, bulky phosphine ligands can promote the oxidative addition step and prevent catalyst deactivation. The base plays a critical role in activating the boronic acid for transmetalation.[13]

-

To a degassed mixture of this compound (1 equivalent), the desired arylboronic acid (1.1 or 2.2 equivalents for mono- or di-substitution), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., toluene, DMF, or dioxane/water mixture) is added a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling utilizes organotin reagents as the nucleophilic partner.[12][15] A key advantage of this reaction is the tolerance of a wide range of functional groups.[16] However, the toxicity of organotin compounds is a significant drawback.[12][15]

Expertise in Action: In a Stille coupling, the choice of the organostannane is critical. Tributyltin reagents are common, but the resulting tributyltin halides can be difficult to remove. Using trimethyltin reagents can sometimes simplify purification. Additives like Cu(I) salts can accelerate the transmetalation step.

-

In a flame-dried flask under an inert atmosphere, this compound (1 equivalent), the organostannane (1.1 or 2.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) are dissolved in a dry, degassed solvent (e.g., THF, DMF, or toluene).[17]

-

The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until completion.

-

The reaction is cooled, and a saturated aqueous solution of KF is often added to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.

-

The filtrate is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, leading to the synthesis of aryl alkynes.[18][19] The reaction is typically co-catalyzed by palladium and copper(I) salts.[20][21]

Trustworthy Protocols: A common issue in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).[22] This can be minimized by using a slight excess of the alkyne, carefully controlling the reaction temperature, and ensuring strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed to circumvent this side reaction.

-

To a solution of this compound (1 equivalent) and a terminal alkyne (1.1 or 2.2 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed.

-

The reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst.

-

The filtrate is washed with aqueous ammonium chloride, water, and brine, then dried and concentrated.

-

The desired alkynylnaphthalene is purified by column chromatography.

Caption: Experimental workflow for a typical Sonogashira coupling.

Organometallic Transformations: Grignard and Lithiation Reactions

Beyond palladium catalysis, this compound is a valuable precursor for the formation of organometallic reagents, which can then be reacted with a wide range of electrophiles.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ethereal solvent can generate the corresponding Grignard reagent.[23] The formation of a di-Grignard reagent is also possible, though may require forcing conditions.[24][25] These highly nucleophilic and basic reagents can react with electrophiles such as aldehydes, ketones, esters, and nitriles.

Self-Validating System: The success of a Grignard reaction is highly dependent on anhydrous conditions.[26] All glassware must be rigorously dried, and anhydrous solvents must be used. The initiation of the reaction is often indicated by a color change and gentle refluxing of the solvent.[26] A small crystal of iodine can be used to activate the magnesium surface.[25]

-

In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.1 or 2.2 equivalents) are placed under an inert atmosphere.

-

A solution of this compound (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to the magnesium.

-

The reaction is initiated (if necessary, by gentle heating or adding a crystal of iodine) and then maintained at a gentle reflux until the magnesium is consumed.

-

The resulting Grignard reagent can then be reacted in situ with the desired electrophile.

Lithiation and Subsequent Reactions

Halogen-lithium exchange using an organolithium reagent like n-butyllithium or t-butyllithium is another powerful method to generate a nucleophilic naphthalene species. This reaction is typically very fast and is often carried out at low temperatures to avoid side reactions. The resulting lithiated naphthalene is a potent nucleophile and can be trapped with various electrophiles.

Field-Proven Insights: The regioselectivity of the halogen-lithium exchange can be influenced by the reaction conditions and the organolithium reagent used. The more sterically accessible bromine at the 3-position may react preferentially under certain conditions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its two bromine atoms serve as handles for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. A thorough understanding of the principles governing these reactions, coupled with meticulous experimental technique, allows for the rational design and synthesis of a vast array of complex naphthalene-containing molecules for applications in drug discovery, materials science, and beyond.

References

- 1. This compound | C10H6Br2 | CID 11781115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Stille Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. depts.washington.edu [depts.washington.edu]

- 23. web.mnstate.edu [web.mnstate.edu]

- 24. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 25. reddit.com [reddit.com]

- 26. benchchem.com [benchchem.com]

The Advent of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of 1,3-Dibromonaphthalene

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolving synthesis of 1,3-dibromonaphthalene, a pivotal intermediate in organic synthesis and drug development. This document provides researchers, scientists, and drug development professionals with a thorough understanding of this compound, from its initial preparation to modern, high-yield synthetic protocols.

Introduction: The Strategic Importance of this compound

This compound (C₁₀H₆Br₂) is a halogenated aromatic hydrocarbon that has emerged as a valuable precursor in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it an important building block in the development of pharmaceuticals, advanced materials, and agrochemicals. The strategic placement of the two bromine atoms on the naphthalene core offers distinct reactivity, enabling chemists to introduce a variety of substituents through cross-coupling reactions. This guide delves into the historical context of its discovery and traces the evolution of its synthesis, providing a robust resource for professionals in the chemical sciences.

The Genesis of this compound: A Historical Perspective

The first documented synthesis of this compound is credited to Raphael Meldola in 1879.[1] His pioneering work involved the deamination of 2,4-dibromo-α-naphthylamine. This early method, while groundbreaking for its time, highlights the challenges chemists faced in selectively preparing specific isomers of substituted naphthalenes. The synthesis likely proceeded through a diazotization reaction followed by a Sandmeyer-type reaction, a common method in the late 19th century for the conversion of aromatic amines to various functional groups.

The causality behind this early experimental choice lies in the directing effects of the amino group in electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group. Therefore, the bromination of α-naphthylamine would be expected to yield 2,4-dibromo-α-naphthylamine. Subsequent removal of the amino group via diazotization and reduction would then yield the desired this compound. This multi-step process, while effective, was often hampered by modest yields and the need for harsh reaction conditions.

The Evolution of Synthesis: Towards a More Efficient and Scalable Protocol

Over the decades, the synthesis of this compound has evolved significantly, driven by the need for higher yields, greater purity, and more environmentally benign procedures. The most prominent modern method involves a two-step sequence starting from naphthalene.

Modern Synthetic Approach: Photobromination and Dehydrobromination

A highly efficient and widely adopted contemporary method for the preparation of this compound involves the photobromination of naphthalene to form a key intermediate, 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by a dehydrobromination step.[1][2] This approach offers a significant improvement in terms of yield and selectivity over earlier methods.

Step 1: Photobromination of Naphthalene

The initial step involves the addition of bromine to naphthalene under photochemical conditions. This reaction proceeds via a free-radical mechanism to yield a single stereoisomer of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene in high yield (approximately 90%).[1][2] The choice of a photochemical pathway is crucial as it favors the addition reaction over electrophilic substitution on the aromatic ring.

Caption: Photobromination of Naphthalene.

Step 2: Dehydrobromination